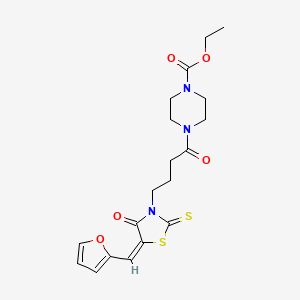
(E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazolidinone core, which is known for various biological activities. Its structure can be broken down as follows:
- Thiazolidinone moiety : This is crucial for its biological properties.
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Piperazine group : Often associated with pharmacological activity due to its basic nitrogen atoms.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Tests : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in human leukemia cells, with IC50 values indicating effective concentration ranges for cell death .
- Mechanism of Action : The presence of electron-donating groups in the thiazolidinone structure enhances its interaction with cellular targets, leading to increased cytotoxicity. Flow cytometric analysis revealed that the compound promotes cell cycle arrest and apoptosis through intrinsic pathways .
Antimicrobial Activity
The compound also displays notable antimicrobial properties:
- Inhibition Studies : It has been evaluated against a range of bacterial strains. The results showed significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis, potentially through interference with specific enzymes involved in peptidoglycan biosynthesis .
Pharmacological Profiles
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in leukemia cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific bacterial enzymes |
Study 1: Anticancer Efficacy
A study conducted by Da Silva et al. highlighted the anticancer efficacy of thiazolidinone derivatives similar to our compound. The researchers synthesized various derivatives and tested their antiproliferative effects on glioblastoma cells. The results indicated that compounds with similar structural features to this compound exhibited potent antitumor activity, emphasizing the role of substituents on the thiazolidinone ring .
Study 2: Antimicrobial Activity
Another significant study focused on the antimicrobial properties of thiazolidinones, where derivatives were tested against multiple bacterial strains. The findings revealed that compounds with a furan moiety showed enhanced activity against resistant strains, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant bacteria .
Propiedades
IUPAC Name |
ethyl 4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-2-26-18(25)21-10-8-20(9-11-21)16(23)6-3-7-22-17(24)15(29-19(22)28)13-14-5-4-12-27-14/h4-5,12-13H,2-3,6-11H2,1H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGVYSQOWBPSJK-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














